Product packaging for 2,4-Dioxo-4-pyridin-4-ylbutanoic acid(Cat. No.:CAS No. 98589-58-3)

2,4-Dioxo-4-pyridin-4-ylbutanoic acid

Cat. No.: B1595426
CAS No.: 98589-58-3
M. Wt: 193.16 g/mol
InChI Key: ROQQLNHLFCKPOQ-UHFFFAOYSA-N
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Description

Contextualization of Oxobutanoic Acid and Pyridine (B92270) Scaffolds in Chemical Biology

The oxobutanoic acid moiety is a key structural feature found in various biologically active molecules. For instance, 2-oxobutanoic acid is a crucial intermediate in the metabolic pathways of several amino acids. mdpi.comresearchgate.netrsc.orguzhnu.edu.ua Its involvement in cellular metabolism makes it a relevant scaffold for designing molecules that can interact with metabolic enzymes.

Pyridine scaffolds are a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs. nih.govnih.gov Their nitrogen-containing heterocyclic structure imparts favorable properties such as aqueous solubility and the ability to form hydrogen bonds, which are crucial for drug-receptor interactions. nih.govnih.gov Pyridine derivatives have been successfully developed as inhibitors for a wide range of enzymes, including kinases and those involved in metabolic pathways. mdpi.comresearchgate.net The versatility of the pyridine ring allows for extensive chemical modification to fine-tune the biological activity and pharmacokinetic properties of a molecule. nih.govnih.govfrontiersin.org

Rationale for Research on 2,4-Dioxo-4-pyridin-4-ylbutanoic Acid

The primary rationale for the investigation of this compound lies in its structural resemblance to known inhibitors of enzymes in the kynurenine (B1673888) pathway. This metabolic pathway is responsible for the degradation of the essential amino acid tryptophan and produces several neuroactive metabolites. nih.govfrontiersin.org An imbalance in this pathway has been linked to various neurological and psychiatric disorders.

One of the key enzymes in this pathway is kynureninase. nih.gov The structure of this compound, featuring a dioxo-acid chain attached to a pyridine ring, suggests it could act as a competitive inhibitor of kynureninase or other related enzymes in the pathway. By inhibiting these enzymes, it is hypothesized that the production of neurotoxic metabolites could be reduced, while potentially increasing the levels of neuroprotective compounds. This makes the compound a promising candidate for the development of novel neuroprotective agents.

Overview of Current Research Landscape and Gaps Pertaining to the Compound

The current research landscape is rich with studies on inhibitors of the kynurenine pathway. Numerous derivatives of pyridine and other heterocyclic compounds have been synthesized and evaluated for their ability to modulate this pathway. nih.govnih.gov However, specific and detailed research findings on this compound itself are not yet widely published in the public domain.

A significant gap exists in the form of concrete experimental data for this particular compound. This includes its specific inhibitory activity (e.g., IC50 values) against target enzymes like kynureninase, its mechanism of action at the molecular level, and its effects in cellular and in vivo models of neurological diseases. While the foundational knowledge of its constituent scaffolds provides a strong basis for its investigation, dedicated studies are required to fully elucidate the biological activity and therapeutic potential of this compound. Future research will likely focus on its synthesis, in-depth biological evaluation, and structure-activity relationship studies to optimize its properties as a potential therapeutic agent.

Compound Information Table

Compound Name
This compound
2-Oxobutanoic acid
Pyridine

Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₇NO₄
Molecular Weight 193.16 g/mol
Appearance Yellow powder
InChI InChI=1S/C9H7NO4/c11-7(5-8(12)9(13)14)6-1-3-10-4-2-6/h1-4H,5H2,(H,13,14)
InChIKey ROQQLNHLFCKPOQ-UHFFFAOYSA-N
SMILES O=C(O)C(=O)CC(=O)c1ccncc1
Synonyms 2,4-Dioxo-4-(4-pyridinyl)butanoic acid, 4-Pyridinebutanoic acid, α,γ-dioxo-
Data sourced from available chemical databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO4 B1595426 2,4-Dioxo-4-pyridin-4-ylbutanoic acid CAS No. 98589-58-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dioxo-4-pyridin-4-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-7(5-8(12)9(13)14)6-1-3-10-4-2-6/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQQLNHLFCKPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333674
Record name 2,4-dioxo-4-pyridin-4-ylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98589-58-3
Record name α,γ-Dioxo-4-pyridinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98589-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dioxo-4-pyridin-4-ylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4 Dioxo 4 Pyridin 4 Ylbutanoic Acid and Its Analogs

Historical and Classical Synthetic Routes to Related Pyridine-Substituted Butanoic Acids

The foundational methods for constructing pyridine (B92270) rings have historically relied on condensation reactions involving carbonyl compounds and amines. nih.gov Classic examples include the Hantzsch pyridine synthesis and the Bohlmann–Rahtz synthesis, which build the heterocyclic core from acyclic precursors. nih.govbaranlab.org

A primary classical method for generating the β-ketoester functionality, a key structural element in the target molecule, is the Claisen Condensation . organic-chemistry.org This reaction involves the base-promoted condensation of two ester molecules to form a β-ketoester. masterorganicchemistry.combyjus.com A plausible classical route to a precursor of 2,4-Dioxo-4-pyridin-4-ylbutanoic acid would be a crossed Claisen condensation. This could involve the reaction of a pyridine-containing ester, such as ethyl isonicotinate (B8489971) (ethyl 4-pyridinecarboxylate), with an enolizable ester like ethyl acetate (B1210297) in the presence of a strong base.

Another key classical reaction is the Dieckmann Condensation, which is an intramolecular Claisen condensation used to form five- or six-membered cyclic β-keto esters. masterorganicchemistry.comorganic-chemistry.orglibretexts.orgchemistrysteps.com While not directly applicable to the synthesis of the acyclic target molecule, it represents a fundamental strategy in the synthesis of related cyclic structures.

A more direct classical approach would involve the condensation of 4-acetylpyridine (B144475) with a dialkyl oxalate (B1200264), such as diethyl oxalate, using a base like sodium ethoxide. This method is a well-established route to 1,3-dicarbonyl compounds. Subsequent hydrolysis of the resulting ester would yield the desired butanoic acid.

Contemporary and Optimized Synthetic Pathways for this compound

Modern synthetic chemistry offers more refined and efficient pathways to this compound, focusing on improved yields, selectivity, and milder reaction conditions. A likely contemporary approach would utilize readily available starting materials and advanced catalytic systems.

A robust contemporary synthesis would likely start from 4-acetylpyridine . This common building block can undergo a Claisen-type condensation with an acylating agent like diethyl oxalate in the presence of a base to form the corresponding ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate. The final step would be the hydrolysis of the ester to the carboxylic acid.

The synthesis of analogs of this compound for research purposes, such as structure-activity relationship studies, can be efficiently planned using convergent or divergent strategies.

Divergent Synthesis: This approach is powerful for creating a library of related compounds from a common intermediate. For instance, a key intermediate like 2,4-dioxo-4-(pyridin-4-yl)butanoic acid could be synthesized in bulk and then subjected to various derivatization reactions. Alternatively, a functionalized 4-acetylpyridine could serve as a starting point, with modifications introduced late in the synthetic sequence to generate a range of analogs. oaji.netijpca.org

Convergent Synthesis: In a convergent approach, the main fragments of the target molecule are synthesized independently and then coupled together in the final stages. For this compound, one fragment could be a suitably activated pyridine derivative and the other a diketo-butanoic acid precursor. This strategy is often more efficient for complex molecules.

Significant advancements in catalysis have optimized the synthesis of pyridine derivatives. Transition-metal-catalyzed C–H functionalization has emerged as a powerful tool for directly modifying the pyridine ring, avoiding the need for pre-functionalized substrates. nih.govresearchgate.netbeilstein-journals.org This can be used to introduce various functional groups onto the pyridine core, which can then be elaborated into the desired butanoic acid side chain. For example, lanthanide complexes have shown effectiveness for C2-H activation in pyridines. bohrium.com

In the context of the proposed synthesis from 4-acetylpyridine, optimization would focus on the base-catalyzed condensation step. The choice of base (e.g., sodium hydride, sodium ethoxide) and solvent can significantly impact the yield. organic-chemistry.org Copper-catalyzed reactions have also been developed for the modular synthesis of substituted pyridines under mild conditions. organic-chemistry.org

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. nih.gov

Microwave-assisted synthesis is a prominent green technique that can dramatically reduce reaction times and improve yields for the synthesis of pyridine derivatives and other heterocycles. nih.govacs.orgnih.govmdpi.comnih.gov This method has been successfully used in one-pot, multi-component reactions to build complex heterocyclic systems efficiently. semanticscholar.orgresearchgate.net The use of microwave irradiation could be applied to the condensation step in the synthesis of this compound to potentially enhance the reaction rate and yield. pnrjournal.com

Other green approaches include the use of environmentally benign solvents (like water or ethanol), solvent-free reaction conditions, and the development of one-pot reactions that minimize waste by reducing the number of purification steps. nih.govresearchgate.net

FeatureConventional SynthesisGreen Synthesis Approach
Energy Source Conventional heating (oil bath, heating mantle)Microwave irradiation acs.org
Reaction Time Often several hours to days semanticscholar.orgMinutes to a few hours nih.govsemanticscholar.org
Solvents Often uses volatile organic compounds (VOCs)Use of greener solvents like water, ethanol, or solvent-free conditions nih.govresearchgate.net
Efficiency May have lower yields and generate more byproductsOften higher yields and improved atom economy nih.govresearchgate.net
Procedure Multiple steps with intermediate isolationOne-pot, multi-component reactions are common semanticscholar.org

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship Studies

The synthesis of analogues of this compound is crucial for exploring its potential applications, for example, in drug discovery, by establishing structure-activity relationships (SAR). nih.gov This involves systematically modifying different parts of the molecule to understand how these changes affect its biological activity.

A common strategy involves the N-oxidation of the pyridine nitrogen to form a pyridine N-oxide. This activates the ring towards nucleophilic substitution, particularly at the C2 and C6 positions. oaji.netijpca.org For 4-substituted pyridines, this allows for the introduction of a wide range of substituents at the 2-position. oaji.net

Direct C-H functionalization , often using transition-metal catalysts, allows for the introduction of alkyl, aryl, and other groups at specific positions on the pyridine ring without the need for pre-existing functional groups. nih.govbeilstein-journals.org This is a highly efficient and atom-economical way to create diverse analogues.

More recently, novel skeletal editing techniques have been developed that allow for the swapping of atoms within the pyridine ring itself, for instance, converting a carbon-nitrogen pair to a carbon-carbon pair. sciencedaily.com This groundbreaking strategy opens up new avenues for creating structurally unique analogues that would be inaccessible through traditional methods. acs.org

Modifications at the Dioxo-Butanoic Acid Backbone

The fundamental approach to constructing the this compound framework typically involves a Claisen or Knoevenagel-type condensation reaction. A common route to the corresponding ethyl ester, ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, involves the Knoevenagel condensation of 4-pyridinecarboxaldehyde (B46228) with ethyl acetoacetate. This reaction is typically carried out in the presence of a base, such as sodium ethoxide.

Once the core structure is assembled, further modifications can be introduced, primarily at the C3 position (the methylene (B1212753) group situated between the two carbonyl functions). This position is flanked by two electron-withdrawing carbonyl groups, rendering the C3 protons acidic and amenable to deprotonation by a suitable base. The resulting enolate is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation Reactions:

A primary method for introducing substituents at the C3 position is through alkylation. The enolate of ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate can be generated using a variety of bases, and subsequent reaction with an alkyl halide (R-X) introduces an alkyl group at the C3 position. The choice of base and reaction conditions is crucial to control the extent of alkylation and prevent side reactions.

Reactant 1 Reactant 2 Base Product Reaction Type
Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoateAlkyl halide (R-X)NaH, K₂CO₃, or LDAEthyl 3-alkyl-2,4-dioxo-4-(pyridin-4-yl)butanoateC-Alkylation
Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoateAcyl chloride (RCOCl)Pyridine, Et₃NEthyl 3-acyl-2,4-dioxo-4-(pyridin-4-yl)butanoateC-Acylation

The reactivity of the enolate allows for the introduction of a wide range of substituents, thereby enabling the synthesis of a diverse library of analogs with modified backbones.

Stereoselective Synthesis of Chiral Analogs

The creation of chiral analogs of this compound can be achieved through several stereoselective strategies, primarily focusing on the asymmetric reduction of one of the ketone functionalities or the stereoselective introduction of a substituent at the C3 position.

Asymmetric Hydrogenation:

A well-established method for generating chiral β-hydroxy esters is the asymmetric hydrogenation of the corresponding β-keto esters. This transformation can be achieved with high enantioselectivity using chiral metal catalysts. For the synthesis of chiral analogs of this compound, the ester derivative can be subjected to asymmetric hydrogenation to stereoselectively reduce the C2-keto group. Chiral ruthenium and rhodium complexes with ligands such as BINAP and its derivatives are often employed for this purpose. The choice of catalyst and reaction conditions can influence the stereochemical outcome.

Chiral Ligands and Catalysts in Asymmetric Synthesis:

The development of novel chiral ligands is paramount for advancing asymmetric catalysis. For pyridyl-containing substrates, specialized chiral ligands that can coordinate effectively with the metal center and induce high enantioselectivity are crucial. Nickel-catalyzed C-H functionalization of pyridones using bulky N-heterocyclic carbene ligands has been shown to be effective in creating annulated pyridones with excellent enantioselectivities, demonstrating the potential of such ligands for transformations involving pyridyl moieties. acs.org The synthesis of chiral pyridyl sulfoximines has also been achieved through desymmetrizing N-oxidation using peptide-based catalysts, highlighting the utility of chiral catalysts in modifying pyridyl compounds. nih.gov

For the stereoselective functionalization at the C3 position, chiral phase-transfer catalysts or chiral metal complexes can be employed to direct the approach of the electrophile to the enolate. The use of chiral auxiliaries attached to the ester group is another classical yet effective strategy to induce diastereoselectivity in alkylation or other modification reactions.

Strategy Catalyst/Reagent Target Chirality Key Principle
Asymmetric HydrogenationChiral Ru-BINAP or Rh-DIPAMP complexesC2-hydroxyl stereocenterEnantioselective reduction of the C2-keto group.
Chiral Phase-Transfer CatalysisChiral quaternary ammonium (B1175870) saltsC3-substituent stereocenterFormation of a chiral ion pair that directs the electrophilic attack.
Chiral AuxiliaryEvans oxazolidinones, etc.C3-substituent stereocenterThe chiral auxiliary, temporarily attached to the molecule, directs the stereochemical course of the reaction.

The field continues to evolve with the design of new chiral ligands and catalytic systems that can offer higher efficiency and stereoselectivity for the synthesis of complex chiral molecules, including analogs of this compound.

Computational and Theoretical Investigations of 2,4 Dioxo 4 Pyridin 4 Ylbutanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule like 2,4-Dioxo-4-pyridin-4-ylbutanoic acid. These methods provide insights into its three-dimensional structure, stability, and electronic characteristics, which are crucial for its chemical behavior and biological activity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Energies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional conformation by optimizing the molecular geometry to a minimum energy state. These studies typically reveal that the diketoacid (DKA) moiety is essential for biological activity, and its spatial orientation relative to the pyridinyl ring is a key determinant of inhibitory potential. acs.org

Calculations would focus on bond lengths, bond angles, and dihedral angles to describe the molecule's shape. The planarity of the pyridine (B92270) ring and the orientation of the butanoic acid side chain are of particular interest. The relative energy of different tautomers (keto-enol forms) of the diketoacid portion can also be calculated to determine the most prevalent form under physiological conditions. The enol form is often crucial for the metal-chelating activity observed in this class of inhibitors. nih.gov

Illustrative DFT-Calculated Molecular Geometry Parameters This table presents representative data for the key structural parameters of this compound, as would be expected from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G). Actual values may vary based on the specific computational method and basis set used.*

ParameterAtoms InvolvedCalculated Value
Bond LengthC(pyridyl)-C(carbonyl)~1.49 Å
Bond LengthC(keto)-C(keto)~1.54 Å
Bond LengthC(keto)-O(hydroxyl)~1.35 Å (enol form)
Bond AngleC(pyridyl)-C(carbonyl)-C(methylene)~119°
Dihedral AnglePyridine Ring - Carbonyl GroupVariable, defines twist

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. For this compound, the HOMO and LUMO energies and their distribution across the molecule are critical for predicting its reactivity and interaction with biological targets. researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. nankai.edu.cn In the context of HIV-1 integrase inhibition, the electronic character of the diketoacid moiety is paramount. FMO analysis typically shows that the HOMO and LUMO are localized on the diketoacid fragment, which facilitates the crucial interaction of chelating divalent metal ions (like Mg²⁺) in the enzyme's active site. nih.gov

Representative Frontier Molecular Orbital Properties This table provides typical values for FMO analysis of a 4-aryl-2,4-dioxobutanoic acid derivative, illustrating the insights gained from such calculations.

Quantum Chemical PropertyTypical Calculated Value (eV)Significance
EHOMO (Highest Occupied Molecular Orbital Energy)-6.5 to -7.5Indicates electron-donating capability, involved in orbital interactions with the target.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)-1.5 to -2.5Indicates electron-accepting capability, crucial for metal chelation.
HOMO-LUMO Gap (ΔE)4.5 to 5.5Relates to the chemical reactivity and stability of the molecule.

Molecular Dynamics Simulations of the Conformational Landscape

While quantum calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations are used to explore the conformational landscape of this compound, revealing its flexibility and preferred shapes in a simulated physiological environment (e.g., in water). nih.gov

These simulations model the movements of atoms and bonds based on a force field, providing insights into the rotational freedom of the butanoic acid chain and the pyridine ring. mdpi.com For a flexible molecule like this, MD can identify multiple low-energy conformations that might be relevant for binding to a protein target. mdpi.com When studying the molecule within a protein's binding site, MD simulations can assess the stability of the docked pose, map the fluctuations of the ligand and surrounding amino acid residues, and calculate the binding free energy, which helps to quantify the strength of the interaction. biointerfaceresearch.com

In Silico Prediction of Potential Biological Targets and Interaction Modes

Computational techniques are powerful tools for identifying potential biological targets for a compound and elucidating the specific interactions that underpin its activity. This in silico approach accelerates the drug discovery process by prioritizing compounds and targets for experimental validation.

Molecular Docking Studies with Relevant Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. For the class of 4-aryl-2,4-dioxobutanoic acids, the primary and most studied target is HIV-1 integrase. nih.govacs.org Docking studies have been instrumental in revealing how these molecules inhibit the enzyme.

Predicted Binding Interactions of this compound with HIV-1 Integrase Based on studies of analogous inhibitors docked into the active site (e.g., PDB ID: 1QS4). nih.gov

Molecular MoietyInteracting Residues/CofactorsType of Interaction
Diketoacid (DKA) OxygensMg²⁺ ions, Asp64, Asp116, Glu152Metal Chelation / Ionic Interaction
Pyridinyl RingPro142, Gln148, Ile151Hydrophobic / van der Waals Interactions
Carboxylic AcidThr66, Lys159Hydrogen Bonding

Pharmacophore Modeling for Analogue Design

A pharmacophore is an abstract representation of the molecular features necessary for biological activity. Pharmacophore modeling identifies the essential spatial arrangement of these features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.govmdpi.com

For this compound, a structure-based pharmacophore model can be generated from its docked conformation within the HIV-1 integrase active site. frontiersin.org The key pharmacophoric features would include:

Two Hydrogen Bond Acceptors / Negative Ionizable Features: Corresponding to the two oxygen atoms of the diketoacid moiety responsible for metal chelation.

An Aromatic/Hydrophobic Feature: Representing the pyridine ring.

An Exclusion Volume: Defining the boundaries of the active site to prevent steric clashes.

This model serves as a 3D query to screen large chemical databases for novel, structurally diverse compounds that match the pharmacophore and are therefore potential inhibitors. pharmacophorejournal.comchemrxiv.org Furthermore, the model is invaluable for analogue design, guiding chemists in modifying the parent structure—for instance, by substituting the pyridine ring or altering the linker—to enhance binding affinity and improve pharmacokinetic properties. nih.gov

Biological and Biochemical Interactions of 2,4 Dioxo 4 Pyridin 4 Ylbutanoic Acid

Target Identification and Engagement Studies at the Molecular Level

Enzymatic Inhibition and Activation Studies

No studies detailing the inhibitory or activatory effects of 2,4-Dioxo-4-pyridin-4-ylbutanoic acid on any enzyme have been identified.

Receptor Binding and Modulation Assays

There is no available data from receptor binding or modulation assays for this compound.

Protein-Ligand Interaction Analysis

No protein-ligand interaction analyses for this compound have been published in the scientific literature.

Cellular Pathway Perturbation and Mechanistic Biology in Model Systems

Assessment of Cellular Responses in Select Cell Lines (e.g., gene expression, protein modulation, signaling pathways)

No research has been published on the effects of this compound on cellular responses such as gene expression, protein modulation, or signaling pathways in any cell line.

Investigation of Autophagy, Apoptosis, or Necrosis Pathways

There are no studies available that investigate the role of this compound in the pathways of autophagy, apoptosis, or necrosis.

Mitochondrial Function and Bioenergetics Modulation

There is currently no specific scientific literature available that details the direct effects of this compound on mitochondrial function and bioenergetics. The interaction of this compound with key mitochondrial processes such as oxidative phosphorylation, the electron transport chain, mitochondrial membrane potential, and ATP synthesis has not been characterized.

While some pyridine-containing compounds have been studied for their mitochondrial effects, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence. For context, a related compound, 4-(2-Aminophenyl)-2,4-dioxobutanoic acid, is known to be a substrate for the mitochondrial enzyme kynurenine (B1673888)/alpha-aminoadipate aminotransferase and is involved in tryptophan metabolism. hmdb.ca However, the presence of a pyridinyl group instead of an aminophenyl group, and at a different position, would significantly alter the molecule's electronic and steric properties, making any direct comparison speculative.

Table 1: Research on Mitochondrial Effects of Structurally Related Compounds This table is provided for illustrative purposes to highlight the type of data that is currently unavailable for this compound.

Compound NameMolecular Target/PathwayObserved Effect
4-(2-Aminophenyl)-2,4-dioxobutanoic acidKynurenine/alpha-aminoadipate aminotransferase, mitochondrialSubstrate in tryptophan metabolism hmdb.ca
This compoundData not availableData not available

Structure-Activity Relationship (SAR) Studies on Biological Effects

Comprehensive structure-activity relationship (SAR) studies for this compound are not documented in the current scientific literature. SAR studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity and for guiding the design of more potent and selective analogs.

Correlation of Structural Modifications with Molecular Target Affinity

Without identified biological targets for this compound, no studies correlating its structural modifications with target affinity have been performed. Research on other pyridine (B92270) derivatives has shown that modifications to the pyridine ring and its substituents can significantly impact biological activity. nih.gov For instance, the position of nitrogen in the pyridine ring and the nature of substituents can influence properties like hydrogen bonding capacity, lipophilicity, and metabolic stability, all of which are critical for target binding. nih.gov

Elucidation of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The key pharmacophoric features of this compound have not been elucidated due to the lack of data on its biological targets and activity.

Generally, the structure of this compound presents several potential pharmacophoric elements:

The pyridine nitrogen as a hydrogen bond acceptor.

The aromatic pyridine ring for potential π-π stacking interactions.

The two keto groups as hydrogen bond acceptors.

The carboxylic acid group as a hydrogen bond donor and acceptor, which can also be ionized at physiological pH.

The spatial arrangement of these features would be critical for any potential biological activity.

Chemical Probe Development Utilizing this compound Scaffold

There are no published instances of the this compound scaffold being utilized in the development of chemical probes. Chemical probes are small molecules used to study biological systems, and their development requires a scaffold with known biological activity and a well-understood mechanism of action. Given the absence of this foundational knowledge for the title compound, its use as a scaffold for probe development has not been explored. The general principles of chemical probe design involve incorporating reporter tags (e.g., fluorophores, biotin) or photoreactive groups onto a known bioactive scaffold.

Metabolic Pathways and Biotransformation Studies of 2,4 Dioxo 4 Pyridin 4 Ylbutanoic Acid

Identification of Enzymatic Transformations in In Vitro Systems

There is currently no publicly available research detailing the enzymatic transformations of 2,4-Dioxo-4-pyridin-4-ylbutanoic acid in in vitro systems. Such studies would typically involve incubating the compound with liver microsomes, hepatocytes, or other subcellular fractions to identify potential metabolic changes.

Characterization of Major Metabolites

No major metabolites of this compound have been characterized in the scientific literature. The identification of metabolites is a critical step in understanding the biotransformation of a compound.

Role of Specific Cytochrome P450 Enzymes and Other Biotransforming Enzymes

The specific cytochrome P450 (CYP) enzymes or other biotransforming enzymes responsible for the metabolism of this compound have not been identified. Phase I metabolism, often mediated by CYP enzymes, typically introduces or exposes functional groups on a parent compound. nih.govnih.govresearchgate.net These enzymes are a major system for the metabolism of many xenobiotics. mdpi.comresearchgate.net

Glucuronidation, Sulfation, and Other Conjugation Pathways

Information regarding the glucuronidation, sulfation, or other Phase II conjugation pathways for this compound is not available. These pathways typically involve the addition of endogenous molecules to the parent compound or its Phase I metabolites to increase water solubility and facilitate excretion. nih.gov

Species-Specific Differences in Metabolism in Model Systems

There are no published comparative studies on the metabolism of this compound in different model systems. Significant species differences in drug metabolism are common, as seen with other compounds. nih.govnih.govnih.gov Such research is essential for extrapolating preclinical data to humans.

Analytical Methodologies for the Detection and Quantification of 2,4 Dioxo 4 Pyridin 4 Ylbutanoic Acid in Research Matrices

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of 2,4-Dioxo-4-pyridin-4-ylbutanoic acid from complex mixtures and for the assessment of its purity. The choice of technique depends on the volatility, polarity, and structural characteristics of the analyte.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and polar compounds like this compound. A reported Liquid Chromatography/Mass Spectrometry (LC/MS) method for this compound provides a basis for HPLC method development. The key parameters from this method are outlined below:

ParameterSpecification
Column Shodex Silica C8-5B
Mobile Phase 20mM Ammonium (B1175870) acetate (B1210297) / Acetonitrile (30/70 v/v)
Flow Rate 1.0 mL/min
Detection Photodiode Array (PDA) UV 200-700nm
Column Temperature 40°C

This data is derived from a patent describing a method for related compounds and serves as a strong starting point for the specific analysis of this compound.

The presence of the pyridine (B92270) ring and the carboxylic acid and ketone functional groups suggests that reversed-phase chromatography would be a suitable approach. The C8 stationary phase offers a good balance of hydrophobic interaction for the pyridyl ring and allows for elution with a moderately polar mobile phase. The use of an ammonium acetate buffer is critical for controlling the pH of the mobile phase, which in turn influences the ionization state and retention of the acidic analyte.

A significant consideration in the HPLC analysis of this compound is the potential for keto-enol tautomerism. Aryldiketo acids are known to exist as a mixture of tautomers in solution, which can lead to peak broadening or the appearance of multiple peaks in a chromatogram. The equilibrium between these forms is often pH-dependent. Therefore, careful control of the mobile phase pH is essential to ensure reproducible and sharp chromatographic peaks. Low-temperature analysis has also been employed to slow the interconversion of tautomers on the chromatographic timescale, allowing for their separation and quantification.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the presence of a polar carboxylic acid group. Therefore, derivatization is a necessary step to increase its volatility and improve its chromatographic behavior.

A common derivatization strategy for organic acids, including keto acids, is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS) and a solvent like pyridine, can be used to convert the acidic proton of the carboxylic acid and the enolic protons to their trimethylsilyl (B98337) (TMS) ethers.

While no specific GC method for this compound has been reported, a hypothetical method can be proposed based on the analysis of similar derivatized organic acids:

ParameterProposed Specification
Derivatization Reagent BSTFA with 1% TMCS in Pyridine
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium
Injection Mode Splitless
Oven Program Initial temp. 80°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min
Detector Mass Spectrometer (MS)

This proposed method is based on general procedures for the GC-MS analysis of silylated organic acids and would require optimization for the specific analyte.

The use of a mass spectrometer as a detector (GC-MS) is highly advantageous as it provides structural information that can confirm the identity of the derivatized analyte.

Chiral Chromatography for Enantiomeric Purity

The this compound molecule does not possess a stereocenter in its diketo form. However, its enol tautomers could potentially exhibit axial chirality, although this is less common for such structures. If the compound is synthesized from chiral precursors or if it is found to exist in stable, separable enantiomeric forms due to restricted rotation, chiral chromatography would be necessary to determine its enantiomeric purity.

To date, no specific chiral separation method for this compound has been documented in the scientific literature. General approaches for the chiral separation of acidic compounds by HPLC often involve the use of chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic antibiotics. Alternatively, pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, is another viable strategy.

Mass Spectrometry-Based Quantification in Biological Matrices for Research Purposes

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the sensitive and selective quantification of compounds in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Validation for Research Applications

For the quantification of this compound in biological samples for research purposes, a validated LC-MS/MS method is essential. nih.gov The method mentioned in a Japanese patent (JP5047507B2) utilizes LC-MS with an electrospray ionization (ESI) source. jst.go.jp Building on this, a typical LC-MS/MS method would involve a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Method validation for research applications would typically include the assessment of the following parameters:

Validation ParameterDescription
Linearity The range over which the detector response is proportional to the analyte concentration.
Accuracy The closeness of the measured value to the true value, often assessed by spike-recovery experiments.
Precision The degree of agreement among individual measurements, evaluated at both intra-day and inter-day levels.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.

Derivatization can also be employed to enhance the sensitivity of LC-MS/MS analysis. For keto acids, derivatization with o-phenylenediamine (B120857) (OPD) to form stable quinoxalinone products is a well-established technique that improves chromatographic retention and ionization efficiency. nih.gov

Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard for accurate quantification as it corrects for sample preparation losses and matrix effects. nih.gov This technique involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., ¹³C- or D-labeled this compound) to the sample at the earliest stage of the analytical workflow. nih.gov

The labeled internal standard is chemically identical to the analyte and therefore behaves similarly during extraction, derivatization, and chromatography. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard, a highly accurate and precise quantification can be achieved. While the synthesis of a specific labeled standard for this compound would be required, the principles of IDMS are well-established for the quantification of various organic acids in biological fluids. nih.govregionh.dk

Capillary Electrophoresis (CE) and Related Techniques for Separation and Detection

Capillary electrophoresis (CE) offers a powerful analytical platform for the separation and quantification of charged species like this compound. Its high efficiency, rapid analysis times, and minimal sample consumption make it an attractive alternative to traditional chromatographic methods. researchgate.netresearchgate.net The principles of CE are based on the differential migration of analytes in an electric field within a narrow capillary, allowing for the separation of closely related compounds. researchgate.net

For a compound such as this compound, which possesses both a carboxylic acid and a keto group, Capillary Zone Electrophoresis (CZE) is a particularly relevant technique. In CZE, the separation is governed by the charge-to-size ratio of the analytes. The carboxylic acid moiety will be deprotonated at appropriate pH values, imparting a negative charge to the molecule and enabling its migration in the electric field.

A key consideration in the CE analysis of keto-acids is the potential for keto-enol tautomerism, which can lead to peak broadening or the appearance of multiple peaks. nih.gov A study on p-hydroxyphenylpyruvic acid, another α-keto acid, successfully utilized CE with UV detection to separate and study the kinetics of its keto-enol tautomers. nih.gov This was achieved by carefully controlling the buffer composition and pH. nih.gov The inclusion of cyclodextrins, such as beta-cyclodextrin (B164692) (β-CD), in the running buffer can also be instrumental in resolving such tautomers. nih.gov

For the analysis of this compound, a method could be developed based on similar principles. A fused-silica capillary with a suitable background electrolyte, such as a phosphate (B84403) or borate (B1201080) buffer, would be employed. The pH of the buffer would be a critical parameter to optimize, influencing the ionization state of the carboxylic acid and potentially the equilibrium between tautomers. Detection could be achieved via UV-Vis spectrophotometry, leveraging the chromophoric pyridinyl group and the conjugated dicarbonyl system of the molecule.

Furthermore, coupling CE with mass spectrometry (CE-MS) can provide enhanced selectivity and sensitivity, along with structural information for unequivocal peak identification. nih.gov While the analysis of anionic metabolites by CE-MS can be challenging, derivatization strategies have been developed to improve their detection in positive ionization mode. nih.gov

A hypothetical CZE method for the analysis of this compound is outlined in the table below.

Parameter Condition Rationale
Instrument Capillary Electrophoresis System with UV-Vis DetectorStandard instrumentation for CZE analysis.
Capillary Fused-silica, 50 µm i.d., 50 cm total lengthProvides efficient separation with good heat dissipation.
Background Electrolyte 25 mM Sodium Borate Buffer, pH 9.2A common buffer for the separation of acidic compounds. The pH ensures deprotonation of the carboxylic acid.
Applied Voltage 20 kVProvides a reasonable analysis time while minimizing Joule heating.
Injection Hydrodynamic injection (50 mbar for 5 s)A reproducible method for introducing the sample into the capillary.
Detection UV at 260 nmThe pyridinyl ring is expected to have a strong absorbance around this wavelength.
Temperature 25 °CControlled temperature ensures reproducible migration times.

Spectrophotometric and Fluorometric Assay Development for High-Throughput Screening in Research

High-throughput screening (HTS) is a key technology in drug discovery and chemical biology, enabling the rapid testing of large numbers of compounds. bmglabtech.com The development of robust spectrophotometric or fluorometric assays is essential for HTS campaigns. nih.gov Given the dicarbonyl nature of this compound, assays targeting this functional group can be developed for high-throughput applications.

A promising approach is the development of a sensitive fluorometric method. Such methods often rely on the reaction of the dicarbonyl compound with a fluorogenic reagent to produce a highly fluorescent product. This approach offers significant advantages in terms of sensitivity and a broad dynamic range, which are critical for HTS.

One relevant example is the development of a fluorimetric method for the assessment of reactive carbonyl scavengers. nih.gov Although designed to screen for inhibitors, the underlying principle of detecting dicarbonyl compounds can be adapted for the quantification of this compound itself. These assays are often performed in 96-well or 384-well microplates to facilitate automation and high-throughput analysis. bmglabtech.comnih.gov

A potential fluorometric assay for this compound could involve its reaction with a reagent like o-phenylenediamine or its derivatives. The reaction between an α-dicarbonyl and o-phenylenediamine yields a fluorescent quinoxaline (B1680401) derivative. The intensity of the fluorescence would be directly proportional to the concentration of the dicarbonyl compound in the sample.

The development of such an HTS assay would involve several key steps:

Reagent Selection: Choosing a fluorogenic reagent that reacts specifically and efficiently with the dicarbonyl moiety of the target compound.

Assay Optimization: Optimizing reaction conditions such as buffer pH, temperature, and incubation time to maximize the fluorescent signal and ensure reaction completion.

Miniaturization and Automation: Adapting the assay to a microplate format and integrating it with robotic liquid handling systems for automated screening. youtube.com

Data Analysis: Implementing software for automated data acquisition and analysis to identify "hits" or quantify the compound of interest. youtube.com

The table below outlines a potential framework for a fluorometric HTS assay for this compound.

Parameter Condition/Reagent Purpose
Platform 96-well or 384-well black microplatesStandard format for HTS to minimize sample volume and allow for automated reading.
Fluorogenic Reagent o-Phenylenediamine or a similar derivatizing agentReacts with the dicarbonyl group to form a fluorescent product.
Reaction Buffer Phosphate buffer, pH 7.4To maintain a stable pH environment for the reaction.
Incubation 30 minutes at 37 °CTo allow the derivatization reaction to proceed to completion.
Detection Fluorescence Plate ReaderTo measure the fluorescence intensity of the product.
Excitation Wavelength ~350 nm (to be determined empirically)To excite the fluorescent product.
Emission Wavelength ~420 nm (to be determined empirically)To detect the emitted fluorescence from the product.

This type of assay would be invaluable for screening compound libraries to identify molecules that interact with this compound or for quantifying the compound in a large number of samples generated during research studies.

Emerging Applications and Future Research Perspectives for 2,4 Dioxo 4 Pyridin 4 Ylbutanoic Acid

Utility as a Synthetic Building Block for Complex Molecules

The molecular architecture of 2,4-Dioxo-4-pyridin-4-ylbutanoic acid makes it a versatile precursor for the synthesis of more elaborate chemical structures. The presence of multiple reactive sites—the pyridine (B92270) nitrogen, the aromatic ring, the carboxylic acid, and the two carbonyl groups—allows for a variety of chemical transformations.

The pyridine ring, for instance, can undergo N-alkylation or N-oxidation, and the ring itself can be subject to electrophilic or nucleophilic substitution, although the electronic nature of the pyridyl ring can present challenges in regioselectivity. researchgate.netchemrxiv.org The carboxylic acid group can be converted into a range of derivatives, including esters, amides, and acyl halides, providing a handle for further functionalization. acs.org The dicarbonyl moiety, specifically the β-keto acid functionality, is known to participate in a variety of condensation and cyclization reactions to form new heterocyclic systems. mdpi.com

For example, the reaction of related 4-oxo-butanoic acid derivatives with hydrazines has been used to synthesize pyridazinone derivatives, which can serve as scaffolds for further chemical elaboration. mdpi.com This suggests that this compound could be a valuable starting material for the construction of novel fused heterocyclic systems with potential biological activities.

Development of this compound-Based Probes for Biological Systems

Fluorescent probes are indispensable tools in chemical biology for visualizing and tracking biological processes. Pyridine-based structures are frequently incorporated into fluorescent probes due to their photophysical properties and their ability to interact with biological targets. mdpi.commdpi.comnih.gov The development of novel probes based on the this compound scaffold is a promising area of future research.

The intrinsic fluorescence of the pyridine ring can be modulated by the attachment of various donor and acceptor groups, leading to the design of "push-pull" fluorophores with environmentally sensitive emission properties. mdpi.com The dicarbonyl and carboxylic acid moieties of this compound could serve as recognition sites for specific analytes or as points of attachment for other fluorescent reporters or targeting ligands. For instance, pyridine-based fluorescent probes have been developed for the detection of metal ions and for bioimaging of cellular components like lipid droplets. mdpi.comnih.govresearchgate.net

Integration into Fragment-Based Drug Discovery (FBDD) or Covalent Inhibitor Design

Fragment-based drug discovery (FBDD) has become a powerful strategy for the identification of lead compounds in drug discovery. This approach relies on screening small, low-complexity molecules ("fragments") that can bind to a biological target with high ligand efficiency. The pyridine scaffold is a common motif in pharmaceuticals and is well-represented in fragment libraries. uni-muenster.de

This compound, with a molecular weight of 193.16 g/mol , fits within the general size and complexity guidelines for a fragment. mdpi.com Its potential to form multiple interactions with a protein target through hydrogen bonding (via the pyridine nitrogen, carbonyls, and carboxylic acid) and potential π-stacking (via the pyridine ring) makes it an interesting candidate for FBDD campaigns.

Furthermore, the reactivity of the dicarbonyl system opens up possibilities for its use in the design of covalent inhibitors. The 1,4-dicarbonyl moiety can act as a Michael acceptor, capable of forming a covalent bond with nucleophilic residues, such as cysteine, in the active site of an enzyme. This strategy has been explored for other compounds containing a 1,4-dioxo-2-butenyl pharmacophore. nih.gov

Exploration of Novel Reaction Pathways and Reactivity Patterns

The unique arrangement of functional groups in this compound suggests several avenues for exploring novel chemical reactions. The β-keto acid moiety is particularly noteworthy, as such compounds are known to undergo thermal decarboxylation to yield a ketone. nih.gov The kinetics and mechanism of this decarboxylation for the title compound would be an interesting area of study.

The dicarbonyl groups can also participate in a variety of cyclization reactions. For instance, reaction with hydrazines could lead to the formation of pyridazinone derivatives, while reaction with other binucleophiles could yield a range of different heterocyclic systems. mdpi.com The reactivity of the pyridine ring itself, particularly the challenge of achieving regioselective functionalization at the meta-position, is an active area of research in organic synthesis. uni-muenster.dethemasterchemistry.comphys.org

Unexplored Biological Targets and Mechanistic Hypotheses

While no specific biological targets for this compound have been reported, the presence of the pyridine ring and the dicarbonyl functionality allows for speculation on potential mechanisms of action. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. consensus.appnih.gov

The dicarbonyl moiety is a known pharmacophore in some cytotoxic agents, potentially acting as an electrophile that can react with biological nucleophiles. nih.gov The ability of the molecule to chelate metal ions, as suggested by its structure, could also be a source of biological activity, as metal chelation can disrupt the function of metalloenzymes. mdpi.com Given the prevalence of the pyridine scaffold in enzyme inhibitors, it is plausible that this compound or its derivatives could target a variety of enzymes. uni-muenster.de

Challenges and Opportunities in the Synthesis and Application of Related Scaffolds

The synthesis and functionalization of pyridine derivatives can be challenging due to the inherent electronic properties of the heterocyclic ring. researchgate.net Achieving regioselective substitution, particularly at the C3 (meta) position, often requires specialized synthetic strategies. uni-muenster.dethemasterchemistry.comphys.org The development of efficient and scalable synthetic routes to this compound and its analogues is a key challenge that will enable broader exploration of their applications.

Despite these synthetic hurdles, the pyridine scaffold continues to be a privileged structure in medicinal chemistry, present in numerous approved drugs. researchgate.netuni-muenster.de The opportunity lies in leveraging the unique combination of functional groups in this compound to design novel molecules with tailored properties. The exploration of its use in multicomponent reactions, for example, could lead to the rapid generation of diverse chemical libraries for biological screening.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,4-Dioxo-4-pyridin-4-ylbutanoic acid, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : The compound can be synthesized via ketone-functionalized butanoic acid backbones, with pyridinyl groups introduced through nucleophilic substitution or condensation reactions. Optimization involves adjusting reaction temperature (e.g., 60–80°C for stability), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of pyridine derivatives to butanoic acid precursors). Purification via recrystallization in ethanol or chromatography (silica gel, ethyl acetate/hexane) enhances purity. Analytical validation using NMR (¹H/¹³C) and LC-MS is critical to confirm structural integrity .

Q. Which analytical techniques are essential for characterizing the structural and functional groups of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 8.5–8.7 ppm for pyridinyl protons; δ 2.5–3.5 ppm for ketone-adjacent methylene groups).
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretching for diketone) and ~1600 cm⁻¹ (aromatic C=C).
  • X-ray Diffraction (XRD) : Resolve crystallographic parameters (e.g., space group, bond angles) using SHELX software for refinement .
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste Disposal : Segregate acidic waste in labeled containers for neutralization (e.g., 10% sodium bicarbonate) before disposal .

Advanced Research Questions

Q. How can SHELX software resolve ambiguities in crystallographic data for this compound?

  • Methodological Answer : SHELXL refines crystal structures by optimizing parameters like anisotropic displacement and hydrogen bonding networks. For example:

  • R-factor Optimization : Target R1 < 0.05 for high-resolution data.
  • Twinned Data Handling : Use TWIN/BASF commands to model pseudo-merohedral twinning.
  • Hydrogen Placement : DFT-calculated positions vs. experimental electron density maps .

Q. How should researchers address discrepancies in reported biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Control Experiments : Verify assay conditions (e.g., pH, temperature, cell line viability).
  • Dose-Response Curves : Compare IC₅₀ values across studies using standardized protocols.
  • Structural Confounds : Test for impurities (HPLC >95% purity) or tautomeric forms (e.g., keto-enol equilibrium) that may alter activity .

Q. What strategies improve regioselectivity during synthetic modification of this compound derivatives?

  • Methodological Answer :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) for ketone protection during pyridinyl substitution.
  • Catalytic Systems : Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at the 4-position of pyridine.
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilic attack on the diketone moiety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.